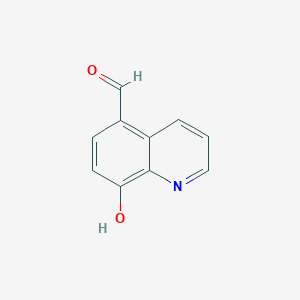

8-Hydroxyquinoline-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122131. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIADJWREMDHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298275 | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-30-3 | |

| Record name | 2598-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2598-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Hydroxyquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthesis mechanisms for 8-hydroxyquinoline-5-carbaldehyde, a crucial intermediate in the development of novel therapeutic agents and chemical sensors. The document details the reaction mechanisms, experimental protocols, and comparative data for the most prevalent formylation techniques applied to 8-hydroxyquinoline.

Introduction

8-Hydroxyquinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their potent chelating properties and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The introduction of a carbaldehyde group at the C5 position of the 8-hydroxyquinoline ring system yields this compound, a versatile precursor for synthesizing Schiff bases and other complex heterocyclic structures with significant pharmacological potential.[1]

The formylation of the electron-rich aromatic ring of 8-hydroxyquinoline is typically achieved through electrophilic aromatic substitution.[4] The hydroxyl group at the C8 position activates the quinoline ring, directing the substitution primarily to the C5 and C7 positions.[4] This guide focuses on three classical and effective methods for the synthesis of this compound: the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction.[4] Each method will be discussed in terms of its underlying mechanism, detailed experimental procedures, and associated quantitative outcomes.

Synthesis Mechanisms and Protocols

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[5][6] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to introduce an aldehyde group onto the aromatic ring.[6][7] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.[5][6]

Mechanism:

-

Dichlorocarbene Formation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[5][6]

-

Phenoxide Formation: The basic conditions also deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic 8-quinolinolate anion.[5]

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene. The negative charge is delocalized into the aromatic ring, making it highly nucleophilic.[5] This attack preferentially occurs at the ortho (C7) and para (C5) positions relative to the hydroxyl group.

-

Intermediate Formation: The attack results in the formation of a dichloromethyl-substituted intermediate.[5]

-

Hydrolysis: Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the final aldehyde product.[5]

Experimental Protocol:

A typical experimental procedure for the Reimer-Tiemann formylation of 8-hydroxyquinoline is as follows[8]:

-

Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).

-

Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (15 mL).

-

Heat the mixture to reflux.

-

Slowly add trichloromethane (chloroform) dropwise over 30 minutes.

-

Continue refluxing for 20 hours.

-

Remove ethanol and unreacted trichloromethane by distillation under reduced pressure.

-

Dissolve the residue in water (150 mL) and adjust the pH to be slightly acidic with dilute hydrochloric acid.

-

Extract the resulting yellow solid with dichloromethane.

-

Purify the extract by column chromatography on silica gel using a dichloromethane/methanol eluent to obtain the final product.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method used for the formylation of electron-rich aromatic and heterocyclic compounds.[9] The reaction employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][10]

Mechanism:

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).[9]

-

Electrophilic Aromatic Substitution: The electron-rich 8-hydroxyquinoline attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[9]

-

Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[9]

Experimental Protocol:

While a specific, detailed protocol for the Vilsmeier-Haack formylation of 8-hydroxyquinoline is not fully detailed in the provided search results, a general procedure can be inferred from descriptions of the reaction with similar substrates:

-

Cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.

-

Add 8-hydroxyquinoline to the mixture.

-

Allow the reaction to proceed, often with gentle heating (e.g., to 60°C), for a specified period.

-

Pour the reaction mixture onto crushed ice to hydrolyze the intermediate.

-

Neutralize the solution with a base (e.g., sodium hydroxide or potassium carbonate).

-

The product precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

Duff Reaction

The Duff reaction is another method for the formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acidic catalyst, typically glyceroboric acid.[11] The reaction is carried out under anhydrous conditions at elevated temperatures.[11]

Mechanism:

The proposed mechanism involves the reaction of the phenol with HMTA, followed by isomerization and hydrolysis to yield the aldehyde and methylamine.[11] The reaction proceeds through a benzylamine-like intermediate which is then hydrolyzed to the aldehyde.

Experimental Protocol:

The general procedure for the Duff reaction as described for phenols is as follows[11]:

-

Mix the phenol (8-hydroxyquinoline), hexamethylenetetramine, anhydrous glycerol, and boric acid.

-

Heat the mixture to 150-160°C and stir for approximately 20 minutes.

-

Cool the reaction mixture to about 115°C.

-

Acidify the mixture with dilute sulfuric acid.

-

Isolate the product, typically by steam distillation of the acidified mixture. The aldehyde is obtained in a relatively pure form.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis method often depends on factors such as yield, reaction conditions, and the availability of reagents. The following table summarizes quantitative data for the synthesis of this compound and related derivatives using the discussed methods.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) | Reference |

| Reimer-Tiemann | 8-Hydroxyquinoline | CHCl₃, NaOH/KOH | 10.1% (for 5-carbaldehyde) | 171.3–171.8 | [4] |

| Reimer-Tiemann | 8-Hydroxyquinoline | CHCl₃, NaOH | 38% (for 5-carbaldehyde), 10% (for 7-carbaldehyde) | Not Specified | [4] |

| Vilsmeier-Haack | 8-Hydroxy-2-methylquinoline | POCl₃, DMF | Moderate | Not Specified | [4] |

| Duff Reaction | 8-Hydroxyquinoline | HMTA, Glyceroboric Acid | Generally better than Reimer-Tiemann | Not Specified | [4][11] |

Product Characterization Data (this compound): [4][8]

-

Appearance: Beige or white solid

-

¹H-NMR (DMSO-d₆): δ = 7.26 (d), 7.78 (dd), 8.17 (d), 8.97 (dd), 9.56 (dd), 10.14 (s, HC=O)

-

¹³C-NMR (DMSO-d₆): δ = 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2

Conclusion

The synthesis of this compound can be successfully achieved through several classical formylation reactions, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.

-

The Reimer-Tiemann reaction , while straightforward, often suffers from low to moderate yields and can produce a mixture of C5 and C7 substituted isomers.[4][12]

-

The Vilsmeier-Haack reaction is a milder alternative that can provide good yields, particularly for electron-rich substrates.[4]

-

The Duff reaction is reported to be a more expedient method that can offer better yields than the Reimer-Tiemann reaction, with a simpler work-up procedure.[11]

The choice of synthetic route will depend on the specific requirements of the research, including desired yield, purity, and scale. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their drug development and scientific research endeavors.

References

- 1. rroij.com [rroij.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. researchgate.net [researchgate.net]

The Structural Elucidation of 8-Hydroxyquinoline-5-carbaldehyde: A Technical Guide for Researchers

Introduction: The Significance of 8-Hydroxyquinoline-5-carbaldehyde in Modern Research

8-Hydroxyquinoline and its derivatives represent a cornerstone in the architecture of heterocyclic compounds, garnering significant attention from researchers in medicinal chemistry, materials science, and analytical chemistry.[1] The fusion of a pyridine ring with a phenol ring creates a privileged scaffold, renowned for its potent metal-chelating properties and diverse biological activities.[1] Among its numerous analogues, this compound stands out as a molecule of particular interest. The introduction of a highly reactive aldehyde group at the C5 position transforms the 8-hydroxyquinoline core into a versatile synthetic intermediate, paving the way for the development of novel Schiff bases, metal complexes, and other advanced molecular architectures with tailored functionalities.[1]

Synthesis and Characterization: From Precursor to Purified Crystal

The reliable synthesis of high-purity this compound is a critical first step for any subsequent structural or application-based study. Several established formylation methods can be employed, with the choice of method often influencing yield and impurity profiles.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers a classical and effective route for the formylation of 8-hydroxyquinoline. The causality behind this choice lies in its direct approach to introducing a formyl group onto an activated phenolic ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

-

Base Addition: Add a solution of sodium hydroxide (excess, e.g., 7 equivalents) in water to the ethanolic solution of 8-hydroxyquinoline.

-

Heating and Reagent Addition: Heat the mixture to reflux. Slowly add chloroform (trichloromethane) dropwise over a period of 30 minutes. The chloroform reacts with the hydroxide to form dichlorocarbene, the electrophilic species responsible for formylation.

-

Reflux: Continue to reflux the reaction mixture for an extended period (e.g., 20 hours) to ensure complete reaction.

-

Workup and Purification:

-

After cooling, remove ethanol and unreacted chloroform by distillation under reduced pressure.

-

Dissolve the residue in water and acidify to a slightly acidic pH with dilute hydrochloric acid to precipitate the product.

-

Extract the resulting solid with dichloromethane.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield this compound as a solid.[2][3]

-

Workflow for Synthesis and Characterization

Caption: Generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

| Technique | Key Observables and Interpretations |

| ¹H NMR | The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons and a distinct downfield singlet for the aldehyde proton (typically around 10.14 ppm in DMSO-d₆).[4] |

| ¹³C NMR | The carbon-13 NMR spectrum provides evidence for all unique carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift (around 192.2 ppm in DMSO-d₆).[4] |

| FT-IR | Fourier-transform infrared spectroscopy is crucial for identifying the key functional groups. Expect to observe characteristic stretching vibrations for the hydroxyl group (O-H), the aromatic C-H bonds, the C=N bond of the quinoline ring, and a strong C=O stretch for the aldehyde. |

| Mass Spec. | Mass spectrometry confirms the molecular weight of the compound (173.17 g/mol ). High-resolution mass spectrometry can further validate the elemental composition.[5] |

Molecular and Crystal Structure: A Detailed Analysis

While a dedicated single-crystal X-ray structure of this compound remains elusive in published literature, a comprehensive understanding of its solid-state architecture can be constructed by examining theoretical models and the crystal structures of closely related analogues.

Molecular Geometry and Intramolecular Interactions

The molecular structure of this compound is defined by the planar quinoline ring system. A key feature of 8-hydroxyquinoline and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C8 position and the nitrogen atom of the pyridine ring.[6] This interaction plays a crucial role in stabilizing the molecular conformation and influencing its electronic properties. Theoretical studies on substituted 8-hydroxyquinolines confirm the presence and significance of this intramolecular hydrogen bond.[4]

Visualizing the Molecular Structure

Caption: Molecular structure of this compound highlighting the intramolecular hydrogen bond.

Crystal Packing and Supramolecular Assembly: Insights from Analogues

The crystal structure of 5-acetyl-8-hydroxyquinoline , a closely related analogue, provides valuable insights into the likely packing arrangement of this compound. In the crystal lattice of the acetyl derivative, molecules are organized into layers, with significant intermolecular interactions governing the overall supramolecular assembly.

Key intermolecular forces that are likely to be present in the crystal structure of this compound include:

-

π-π Stacking Interactions: The planar aromatic rings of the quinoline system are predisposed to engage in π-π stacking interactions. These interactions are a dominant force in the crystal packing of many aromatic compounds, contributing significantly to the stability of the crystal lattice. Theoretical studies on 8-hydroxyquinoline derivatives have quantified the binding energies associated with these stacking interactions.[4]

-

C-H···O Hydrogen Bonds: The presence of the aldehyde group introduces a carbonyl oxygen that can act as a hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds exist between the aromatic C-H donors of one molecule and the carbonyl oxygen of a neighboring molecule.

-

Van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing and cohesion.

The interplay of these intermolecular forces will dictate the specific polymorphic form and the macroscopic properties of the crystalline solid, such as its melting point and solubility.

Predicted Crystallographic Data (Hypothetical)

Based on the analysis of related structures, a hypothetical set of crystallographic parameters can be proposed. It is important to note that these are predictive and await experimental verification.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules and observed in related quinoline derivatives. |

| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for organic molecules. |

| Key Interactions | Intramolecular O-H···N, Intermolecular π-π stacking, C-H···O bonds | Based on functional groups and analysis of analogous structures. |

Implications for Drug Development and Materials Science

The structural features of this compound have profound implications for its application in various scientific domains.

-

Medicinal Chemistry: The defined three-dimensional structure and the presence of key hydrogen bonding motifs are critical for its interaction with biological targets. The aldehyde group serves as a versatile handle for the synthesis of Schiff base derivatives, which have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1] The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is also implicated in its therapeutic potential, as metal dysregulation is associated with several diseases.[1]

-

Materials Science: The propensity for π-π stacking and the formation of ordered crystalline lattices make 8-hydroxyquinoline derivatives attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs). The fluorescence properties of the 8-hydroxyquinoline core, which can be tuned by substitution and metal chelation, are also harnessed in the design of fluorescent chemosensors for metal ion detection.[1]

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the structural aspects of this compound. While a definitive single-crystal structure is yet to be reported, a robust model of its molecular and supramolecular characteristics has been constructed through the synthesis of information from spectroscopic data, theoretical studies, and the crystallographic analysis of closely related compounds. The presence of a strong intramolecular hydrogen bond, coupled with the likelihood of significant intermolecular π-π stacking and C-H···O interactions, defines its solid-state architecture.

The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction remains a key objective for future research. Such a study would provide definitive proof of its packing motifs and intermolecular interactions, further refining our understanding of this important molecule and paving the way for the rational design of new derivatives with enhanced properties for applications in medicine and materials science.

References

- 1. This compound | 2598-30-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]

- 4. Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 693. Intramolecular hydrogen bonding in 8-hydroxyquinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Computational and theoretical studies of 8-Hydroxyquinoline-5-carbaldehyde

An In-Depth Technical Guide to the Computational and Theoretical Analysis of 8-Hydroxyquinoline-5-carbaldehyde

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of advanced materials and biologically active molecules.[1][2] Its unique structure, featuring a hydroxyl group at the 8-position and a reactive carbaldehyde moiety at the 5-position, imparts significant metal-chelating properties and a rich chemical reactivity.[1][3] This technical guide provides an in-depth exploration of the computational and theoretical studies of this compound, targeting researchers, scientists, and drug development professionals. It covers synthetic protocols, detailed spectroscopic analysis, and a range of computational methodologies including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The document summarizes key quantitative data in structured tables and employs visualizations to elucidate complex workflows and molecular interactions, offering a comprehensive resource for understanding and utilizing this important molecule.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry and materials science due to their extensive biological activities and chemical properties.[4][5] These compounds, composed of a pyridine ring fused to a phenol ring, exhibit a wide array of biological functions, including anticancer, antimicrobial, antifungal, and neuroprotective activities.[1][4][6] A key feature of the 8-HQ scaffold is its ability to act as a potent bidentate chelating agent for a variety of metal ions, a property stemming from the proximity of the phenolic hydroxyl group to the nitrogen atom of the pyridine ring.[3] This chelation often enhances the biological activity of the parent molecule.[1]

The introduction of a carbaldehyde (aldehyde) group at the C5 position creates this compound, a derivative of immense synthetic utility. This aldehyde group serves as a versatile chemical handle for further molecular elaboration, such as the formation of Schiff bases through condensation with primary amines.[1] This reactivity is instrumental in synthesizing a vast range of new derivatives with tailored properties for applications in fluorescent sensors, optical materials, and pharmacology.[1][6] Computational and theoretical studies are indispensable for understanding its molecular structure, electronic properties, and reactivity, thereby guiding the rational design of new functional molecules.

Caption: Molecular structure of this compound.

Synthesis and Experimental Characterization

The validation of any computational model begins with robust experimental data. The synthesis and thorough spectroscopic characterization of this compound are foundational steps to ensure the purity and confirm the structure of the molecule under investigation.

Synthesis Protocols

Several methods exist for the formylation of 8-hydroxyquinoline. The choice of method often depends on desired yield, selectivity, and available starting materials. The Reimer-Tiemann reaction is a classical and effective method.

Protocol: Synthesis via Reimer-Tiemann Reaction [7][8]

-

Rationale: This method utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenol ring of 8-hydroxyquinoline. The C5 position is often favored due to electronic and steric factors.[7]

-

Step 1: Reagent Preparation: Dissolve 8-hydroxyquinoline (1 equivalent) in ethanol. Separately, prepare a solution of sodium hydroxide (approx. 7 equivalents) in water.

-

Step 2: Reaction Setup: Add the sodium hydroxide solution to the 8-hydroxyquinoline solution. Heat the mixture to reflux.

-

Step 3: Addition of Chloroform: Slowly add trichloromethane (chloroform) dropwise to the refluxing mixture over a period of 30-60 minutes.

-

Step 4: Reflux: Continue the reflux for an extended period, typically 16-20 hours, to ensure the reaction goes to completion.

-

Step 5: Work-up: After cooling, remove ethanol and unreacted chloroform by distillation under reduced pressure. Dissolve the residue in water.

-

Step 6: Neutralization & Extraction: Carefully adjust the pH to be slightly acidic using dilute hydrochloric acid, which will precipitate the product. The resulting solid can be extracted using a suitable organic solvent like dichloromethane.

-

Step 7: Purification: Purify the crude product using column chromatography on silica gel, typically with a dichloromethane/methanol or petroleum ether/ethyl acetate eluent system, to yield the pure this compound.[8][9]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the molecular structure and serves as the benchmark for validating theoretical calculations.

Caption: Experimental workflow for synthesis and characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR is instrumental in identifying the key functional groups.[1] The spectrum provides unambiguous evidence of the hydroxyl (-OH) and the newly introduced aldehyde (-CHO) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming the precise location of the aldehyde group and the overall substitution pattern.[1]

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to electron excitations, typically π→π* and n→π* transitions, which are sensitive to the molecular structure and solvent environment.[10][11]

| Experimental Data Summary for this compound | |

| Technique | Characteristic Observations & Assignments |

| FT-IR (KBr, cm⁻¹) | ~3344: ν(O-H) stretching of the hydroxyl group.[7] ~1667: ν(C=O) stretching of the aldehyde group.[7] ~1425: ν(C-H) bending.[7] |

| ¹H-NMR (DMSO-d₆, ppm) | ~10.14 (s, 1H): Aldehyde proton (HC=O).[7] ~9.56 (dd, 1H): Aromatic proton adjacent to the aldehyde.[7] ~7.26 - 8.97 (m, 4H): Remaining aromatic protons.[7] |

| ¹³C-NMR (DMSO-d₆, ppm) | ~192.2: Aldehyde carbonyl carbon (C=O).[7] ~159.6: Carbon attached to the hydroxyl group (C-OH).[7] ~110.8 - 149.0: Aromatic carbons.[7] |

| UV-Vis (Methanol, nm) | ~429, ~350, ~286, ~267: Characteristic absorption bands corresponding to electronic transitions.[7] |

Computational & Theoretical Framework

Computational chemistry provides profound insights into the molecular properties of this compound that are often difficult to probe experimentally.[9] Density Functional Theory (DFT) is the workhorse for these investigations due to its favorable balance of accuracy and computational cost.[12]

Caption: A typical workflow for computational analysis.

Density Functional Theory (DFT) for Ground-State Properties

Protocol: DFT Calculation Workflow

-

Rationale: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to calculate its electronic properties.

-

Step 1: Structure Input: Build the initial 3D structure of this compound.

-

Step 2: Method Selection: Choose a functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[12][13] The B3LYP functional incorporates both exchange and correlation effects, while the basis set is flexible enough to accurately describe the electron distribution.

-

Step 3: Geometry Optimization: Perform a full geometry optimization without constraints. This calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, representing a stable structure.

-

Step 4: Frequency Calculation: Following optimization, a frequency calculation must be performed on the optimized geometry.[12] The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. These calculations also provide theoretical vibrational frequencies that can be compared with experimental FT-IR data.

-

Step 5: Property Analysis: Using the optimized geometry, calculate ground-state electronic properties.

Analysis of Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[14]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.[15]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[14][15]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic reactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the hydroxyl and aldehyde hydrogens, which are susceptible to nucleophilic attack.

Time-Dependent DFT (TD-DFT) for Excited-State Properties

Protocol: Simulating UV-Vis Spectra with TD-DFT

-

Rationale: TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states.[16] It allows for the theoretical prediction of electronic absorption spectra, which can be directly compared to experimental UV-Vis data.

-

Step 1: Optimized Geometry: Use the ground-state geometry optimized by DFT as the starting point.

-

Step 2: TD-DFT Calculation: Perform a TD-DFT calculation, specifying the number of excited states to compute. The calculation will yield the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities).

-

Step 3: Solvent Effects: To achieve better agreement with experimental data from solutions, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).[14][16]

-

Step 4: Spectrum Generation: The calculated transitions can be plotted as a theoretical spectrum, which can then be overlaid with the experimental UV-Vis spectrum for validation.

| Calculated Quantum Chemical Properties (Illustrative) | |

| Parameter | Significance |

| E_HOMO | Electron-donating ability; related to the ionization potential. |

| E_LUMO | Electron-accepting ability; related to the electron affinity. |

| Energy Gap (ΔE) | Chemical reactivity and kinetic stability.[15] |

| Chemical Potential (μ) | Describes the escaping tendency of electrons from a system.[15] |

| Hardness (η) | Measures the resistance to change in electron distribution.[15] |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule.[15] |

Applications in Drug and Materials Design

The synergy between experimental and computational data provides a powerful platform for rational design.

-

Drug Development: The 8-HQ scaffold is a known metal chelator, and its derivatives have shown promise as anticancer and neuroprotective agents.[4] Computational docking studies can be used to predict how derivatives of this compound might bind to biological targets, such as enzymes or protein receptors, guiding the synthesis of more potent and selective drug candidates.

-

Fluorescent Sensors: The aldehyde group allows for the easy synthesis of Schiff base derivatives.[1] TD-DFT calculations can predict how the fluorescence properties of these derivatives will change upon binding to specific metal ions, accelerating the development of highly selective and sensitive chemosensors for environmental or biological monitoring.[6]

Conclusion

This compound stands out as a molecule of significant synthetic and functional importance. A comprehensive understanding of its properties requires a tightly integrated approach, combining robust experimental characterization with insightful computational analysis. The methodologies outlined in this guide, from synthesis and spectroscopic confirmation to advanced DFT and TD-DFT calculations, provide a validated framework for researchers. This dual experimental-theoretical approach not only confirms the fundamental properties of the molecule but also empowers the rational design of novel derivatives for targeted applications in medicinal chemistry, materials science, and analytical sensing.

References

- 1. This compound | 2598-30-3 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. rroij.com [rroij.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Solubility of 8-Hydroxyquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of a compound like 8-Hydroxyquinoline-5-carbaldehyde is fundamental for designing appropriate delivery systems and ensuring predictable therapeutic outcomes.

Solubility Profile of this compound

The molecular structure of this compound, featuring both a hydroxyl group and a carbaldehyde group on the quinoline scaffold, suggests a degree of polarity that influences its solubility. The hydroxyl group, in particular, is known to enhance solubility in polar solvents.[1]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of solvents is limited. However, information on the closely related compound, 8-Hydroxyquinoline-2-carbaldehyde, indicates high solubility in Dimethyl Sulfoxide (DMSO). This can serve as a useful reference point for researchers.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| This compound | |||

| Chloroform | Slightly Soluble | - | Qualitative data. |

| Methanol | Slightly Soluble | - | Qualitative data. |

| 8-Hydroxyquinoline-2-carbaldehyde (for reference) | |||

| Dimethyl Sulfoxide (DMSO) | 100 | 0.577 | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO for optimal dissolution. |

Qualitative Solubility Observations

-

Polar Solvents : The presence of the hydroxyl group is expected to confer some solubility in polar solvents.[1]

-

Aprotic Solvents : Based on the data for the 2-carbaldehyde isomer, good solubility in aprotic polar solvents like DMSO can be anticipated.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established protocols are recommended.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound and is considered the gold standard.[2][3]

Methodology:

-

Sample Preparation : An excess amount of solid this compound is accurately weighed and placed into a glass vial.

-

Solvent Addition : A precise volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) is added to the vial.

-

Equilibration : The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended to ensure continuous mixing.

-

Phase Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification : The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation : A concentrated stock solution of this compound is prepared in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation : A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

Aqueous Buffer Addition : The desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells containing the DMSO stock solution.

-

Incubation : The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Precipitate Separation/Detection : Any precipitate formed is either separated by filtration or centrifugation, or detected by nephelometry (light scattering).

-

Quantification : The concentration of the compound remaining in the solution is quantified using a suitable analytical technique.

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 8-hydroxyquinoline. The Reimer-Tiemann reaction is a classical method for this transformation.

Synthetic Protocol via Reimer-Tiemann Reaction

-

Reactant Preparation : 8-Hydroxyquinoline is dissolved in ethanol.

-

Base Addition : A solution of sodium hydroxide in water is added to the ethanolic solution of 8-hydroxyquinoline.

-

Reaction Initiation : The mixture is heated to reflux, and chloroform is added dropwise over a period of 30 minutes.

-

Reflux : The reaction mixture is maintained at reflux for an extended period (e.g., 20 hours).

-

Work-up : Ethanol and unreacted chloroform are removed by distillation under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

Purification : The resulting solid is extracted with dichloromethane and purified by column chromatography on silica gel.

Visualizing Workflows

To aid in the conceptualization of experimental and synthetic processes, the following diagrams are provided.

Caption: Experimental Workflows for Solubility Determination.

Caption: Synthesis Workflow for this compound.

References

An In-depth Technical Guide to 8-Hydroxyquinoline-5-carbaldehyde: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-5-carbaldehyde, a derivative of the versatile scaffold 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a metal-chelating 8-hydroxyquinoline core with a reactive aldehyde group, impart a wide range of chemical and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and underlying mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional materials.

Physical and Chemical Properties

This compound is typically a yellow to brown solid organic compound.[1] Its core structure consists of a quinoline ring substituted with a hydroxyl group at the 8th position and a carbaldehyde group at the 5th position.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 173.17 g/mol | [2][3] |

| Melting Point | 171.3–171.8 °C | [4] |

| Boiling Point (Predicted) | 383.1 ± 22.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.88 ± 0.10 | [5] |

| LogP (XLogP3) | 1.7 | [3] |

| Topological Polar Surface Area | 50.2 Ų | [3] |

Solubility

The presence of the hydroxyl group enhances the solubility of this compound in polar solvents.[1] A qualitative and quantitative summary of its solubility is provided in Table 2.

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (0.577 M) | Ultrasonic assistance may be required. | [6] |

| Chloroform | Slightly soluble | - | [5] |

| Methanol | Slightly soluble | - | [5] |

| Water | Poorly soluble (inferred) | - | [6] |

| Ethanol | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |

| Acetone | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |

| Benzene | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |

| Ether | Poorly soluble (inferred) | Insoluble for the parent compound, 8-hydroxyquinoline. | [6] |

| Aqueous Mineral Acids | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |

Spectral Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton.

-

¹H-NMR (400.2 MHz, DMSO-d₆) δ (ppm): 10.14 (s, 1H, HC=O), 9.56 (dd, J = 8.6, 1.6 Hz, 1H, aromatic), 8.97 (dd, J = 4.1, 1.6 Hz, 1H, aromatic), 8.17 (d, J = 8.1 Hz, 1H, aromatic), 7.78 (dd, J = 8.6, 4.1 Hz, 1H, aromatic), 7.26 (d, J = 8.0 Hz, 1H, aromatic).[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct resonances for the carbonyl carbon and the aromatic carbons.

-

¹³C{¹H}-NMR (100.6 MHz, DMSO-d₆) δ (ppm): 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8.[4]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

GC-MS (EI): tᵣ = 6.024 min.[4] The molecular ion peak [M]⁺ would be observed at m/z 173.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the Reimer-Tiemann reaction, a common method for the ortho-formylation of phenols.

Materials:

-

8-Hydroxyquinoline

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Water

-

Chloroform (CHCl₃)

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-Hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).[5]

-

Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (15 mL) to the 8-hydroxyquinoline solution.[5]

-

Heat the mixture to reflux.

-

Slowly add chloroform dropwise over a period of 30 minutes.[5]

-

Continue refluxing the reaction mixture for 20 hours.[5]

-

After the reaction is complete, remove ethanol and any unreacted chloroform by distillation under reduced pressure.[5]

-

Dissolve the residue in water (150 mL) and adjust the pH to slightly acidic using dilute hydrochloric acid, which will cause a yellow solid to precipitate.[5]

-

Extract the yellow solid with dichloromethane.[5]

-

Purify the extract by column chromatography using silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent to yield this compound as a white solid.[5]

Characterization Protocols

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Finely powder a small amount of the dried this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (approx. 171 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

Referencing: The residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) is used as an internal reference.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Referencing: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal reference.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Mass Spectrometer: Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Chemical Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde group and the 8-hydroxyquinoline scaffold. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are important intermediates in the synthesis of various biologically active molecules and ligands for metal complexes.[7] The 8-hydroxyquinoline moiety is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions.[7][8]

Biological Activity

8-Hydroxyquinoline and its derivatives, including the 5-carbaldehyde, exhibit a broad spectrum of biological activities.

This class of compounds is recognized for its potential antimicrobial and anticancer properties.[1] The biological activity is often attributed to the ability of the 8-hydroxyquinoline scaffold to chelate essential metal ions, thereby disrupting vital cellular processes in pathogens and cancer cells.[8]

One of the proposed mechanisms for the anticancer activity of 8-hydroxyquinoline derivatives involves the induction of apoptosis (programmed cell death). This process is often mediated by the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic signaling cascades. While the precise pathway for this compound is not fully elucidated, a general pathway for related compounds involves the activation of caspases, a family of proteases that execute the apoptotic process.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Some quinoline-based compounds have been shown to inhibit this pathway, leading to apoptosis and a reduction in tumor growth.[10] While direct evidence for this compound is limited, its structural similarity to other PI3K/Akt/mTOR inhibitors suggests it may also modulate this pathway.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of compounds with significant potential in drug discovery and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its derivatives will be crucial for the future development of effective and targeted therapies.

References

- 1. CAS 2598-30-3: this compound [cymitquimica.com]

- 2. 8-hydroxy-quinoline-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C10H7NO2 | CID 275363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 5. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rroij.com [rroij.com]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxyquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-5-carbaldehyde, a key organic compound with significant potential in various scientific domains. This document consolidates its fundamental identifiers, physicochemical properties, detailed synthesis protocols, and an exploration of its biological significance, presented in a format tailored for the scientific community.

Chemical Identifiers and Physicochemical Properties

This compound is a derivative of 8-hydroxyquinoline, characterized by an aldehyde group at the 5-position. This substitution significantly influences its chemical reactivity and potential applications.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 2598-30-3[1][2][3] |

| Molecular Formula | C₁₀H₇NO₂[1][2] |

| Molecular Weight | 173.17 g/mol [2][3] |

| IUPAC Name | This compound[4] |

| InChI | InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H[4] |

| InChIKey | LIADJWREMDHKHQ-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)C=O[4] |

| PubChem CID | 275363[4] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 173.047678466 |

| Monoisotopic Mass | 173.047678466 |

| Topological Polar Surface Area | 50.2 Ų |

| Heavy Atom Count | 13 |

| Complexity | 195 |

| Properties computed by PubChem |

Synthesis of this compound

The introduction of a formyl group onto the 8-hydroxyquinoline scaffold can be achieved through various formylation reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[5] The Reimer-Tiemann reaction is a widely cited method for this transformation.[6]

Experimental Protocol: Reimer-Tiemann Reaction

This protocol outlines the synthesis of this compound from 8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline

-

Ethanol

-

Sodium hydroxide

-

Water

-

Trichloromethane (Chloroform)

-

Dilute hydrochloric acid

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).

-

Separately, dissolve sodium hydroxide (10 g, 0.25 mol) in water (15 mL).

-

Add the sodium hydroxide solution to the 8-hydroxyquinoline solution.

-

Heat the mixture to reflux.

-

Slowly add trichloromethane dropwise over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 20 hours.

-

After reflux, remove ethanol and any unreacted trichloromethane by distillation under reduced pressure.

-

Dissolve the resulting residue in water (150 mL).

-

Adjust the pH of the solution to slightly acidic using dilute hydrochloric acid, which will cause a yellow solid to precipitate.

-

Extract the yellow solid with dichloromethane.

-

Purify the extract using column chromatography with silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent.

-

The final product is a white solid.[1]

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 3: Spectroscopic Data for this compound

| Technique | Solvent | Data |

| ¹H-NMR | CDCl₃ | δ = 10.16 (s, 1H), 9.71 (dd, 1H, J = 1.6Hz, 8.4Hz), 8.89 (dd, 1H, J = 1.6Hz, 4.0Hz), 8.02 (d, 1H, J = 8.0 Hz), 7.69 (q, 1H, J = 4.0 Hz), 7.30 (d, 1H, J = 8.0 Hz)[1] |

| ¹³C-NMR | DMSO-d₆ | δ = 193.1, 160.5, 149.9, 141.1, 138.9, 133.9, 127.7, 125.5, 123.4, 111.7[1] |

| FT-IR | KBr | ν (cm⁻¹) 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H) |

Biological Activity and Potential Applications

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[7] The presence of the carbaldehyde group at the 5-position offers a versatile handle for the synthesis of novel derivatives, such as Schiff bases, which can exhibit enhanced or novel biological activities. While extensive quantitative data for this compound itself is not detailed in the immediate literature, the foundational 8-hydroxyquinoline scaffold is known to exert its biological effects through various mechanisms, including metal ion chelation.

Derivatives of 8-hydroxyquinoline have been investigated for their potential as:

-

Anticancer agents: Some derivatives have shown inhibitory activity against various cancer cell lines.[8]

-

Antimicrobial and Antifungal agents: The 8-hydroxyquinoline core is a known pharmacophore with activity against a range of bacteria and fungi.[6]

-

Antioxidants: Certain derivatives have demonstrated the ability to scavenge free radicals.

Visualized Workflows and Pathways

To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: A generalized signaling pathway for the biological activity of 8-hydroxyquinoline derivatives.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to support further investigation into the synthesis of novel compounds and the exploration of their biological activities.

References

- 1. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 8-Hydroxyquinoline-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-5-carbaldehyde, a key derivative of the versatile 8-hydroxyquinoline scaffold, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, the equilibrium between two or more interconverting constitutional isomers. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, drawing upon spectroscopic and computational analyses of the parent compound and related derivatives. It details experimental protocols for the characterization of these tautomers and discusses the potential implications of tautomerism on the molecule's biological activity.

Introduction to Tautomerism in 8-Hydroxyquinoline Systems

8-Hydroxyquinoline (8-HQ) and its derivatives are known to exist in a dynamic equilibrium between several tautomeric forms, primarily the enol, keto, and zwitterionic species.[3][4] The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[5][6] The ability of 8-HQ derivatives to chelate metal ions and their subsequent biological activities are often dependent on the predominant tautomeric form.[7]

For this compound, the presence of the electron-withdrawing carbaldehyde group at the C5 position is expected to influence the electron density distribution within the quinoline ring system, thereby affecting the relative stabilities of the tautomers.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are the enol (E), keto (K), and zwitterionic (Z) forms.

-

Enol Form (this compound): This is the aromatic phenol form.

-

Keto Form (8-oxo-1,8-dihydroquinoline-5-carbaldehyde): This is a non-aromatic quinolone form.

-

Zwitterionic Form: This form contains both a positive and a negative formal charge.

The equilibrium between these forms can be represented as follows:

References

- 1. CAS 2598-30-3: this compound [cymitquimica.com]

- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. scispace.com [scispace.com]

- 5. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Properties of 8-Hydroxyquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: December 30, 2025

Abstract

8-Hydroxyquinoline-5-carbaldehyde (8HQC), a key derivative of the versatile 8-hydroxyquinoline scaffold, exhibits a rich and complex electrochemical profile. The strategic placement of an electron-withdrawing aldehyde group at the C5 position of the quinoline ring system significantly modulates its electronic properties, leading to distinct redox behaviors. This guide provides a comprehensive exploration of the electrochemical characteristics of 8HQC, offering insights into its oxidation mechanisms, voltammetric signatures, and the profound influence of its chemical structure on its electrochemical reactivity. We will delve into detailed experimental protocols for its analysis and discuss its applications in the development of novel sensors and as a pharmacophore in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals working at the intersection of electrochemistry, analytical chemistry, and medicinal chemistry.

Introduction: The Significance of this compound

8-Hydroxyquinoline (8HQ) and its derivatives are a class of "privileged structures" in chemistry, renowned for their broad spectrum of applications, including as metal chelating agents, fluorescent probes, and bioactive molecules in medicine.[1][2] The introduction of a carbaldehyde (formyl) group at the 5-position of the 8-hydroxyquinoline core to form this compound (8HQC) creates a molecule with enhanced functionality and reactivity. This aldehyde group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as Schiff bases, and also plays a crucial role in tuning the molecule's electronic and, consequently, its electrochemical properties.[3] Understanding these electrochemical properties is paramount for harnessing the full potential of 8HQC in various scientific domains.

Fundamental Electrochemical Behavior of 8HQC

The electrochemical behavior of 8HQC is primarily dictated by the redox activity of the 8-hydroxyl group, which is influenced by the electron-withdrawing nature of the 5-carbaldehyde group. This substitution has a significant stabilizing effect on intermediates formed during electrochemical reactions.[4]

Voltammetric Signature: Oxidation Profile

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of 8HQC. A typical cyclic voltammogram of 8HQC reveals its oxidative characteristics. In a key study, the cyclic voltammetry of 8HQC was shown to yield two distinct oxidation waves at potentials of 1.349 V and 1.637 V .[5] This indicates a stepwise oxidation process. The initial oxidation wave is of particular interest and has been shown to correspond to a two-electron process .[5]

| Electrochemical Parameter | Value | Reference |

| First Oxidation Potential (Epa1) | 1.349 V | [5] |

| Second Oxidation Potential (Epa2) | 1.637 V | [5] |

| Electron Transfer (First Wave) | 2e⁻ | [5] |

Proposed Electrochemical Oxidation Mechanism

While the precise electrochemical oxidation mechanism of 8HQC is a subject of ongoing investigation, a plausible pathway can be inferred from the well-studied mechanism of its parent compound, 8-hydroxyquinoline (8HQ), and the electronic effects of the C5-aldehyde group.

The electrochemical oxidation of 8HQ is generally accepted to be a two-electron irreversible process that is controlled by diffusion.[6][7] The process is initiated by a single-electron oxidation to form a radical species. These radicals can then combine to form dimers, which are subsequently oxidized to quinonoid-type compounds.[7] The presence of the electron-withdrawing aldehyde group in 8HQC is expected to make the initial oxidation more difficult (occur at a more positive potential) compared to 8HQ, due to the decreased electron density on the phenol ring.

The proposed mechanism for 8HQC oxidation likely follows a similar path:

-

Initial One-Electron Oxidation: The 8-hydroxyl group undergoes a one-electron oxidation to form a radical cation.

-

Dimerization: Two radical cations can couple, with a preference for C5-C5 coupling.[7]

-

Second One-Electron Oxidation: The resulting dimer undergoes a further one-electron oxidation.

-

Formation of Quinonoid Structures: Subsequent oxidation leads to the formation of stable quinonoid-type products.

The overall process for the first oxidation wave is a two-electron transfer per molecule of 8HQC.

Caption: Proposed multi-step electrochemical oxidation pathway for 8HQC.

Experimental Protocols for Electrochemical Analysis

To ensure the reproducibility and accuracy of electrochemical studies on 8HQC, a well-defined experimental setup and procedure are essential.

Materials and Reagents

-

This compound (≥98% purity)

-

Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile or an appropriate buffer solution (e.g., Britton-Robinson buffer) for aqueous studies.[6]

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

High-purity solvents (e.g., acetonitrile, dimethylformamide)

-

Inert gas (e.g., Nitrogen or Argon)

Step-by-Step Protocol for Cyclic Voltammetry

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode under a stream of inert gas.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Add the supporting electrolyte solution containing a known concentration of 8HQC (e.g., 1 mM) to the cell.

-

-

Deoxygenation:

-

Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs to a potential beyond the oxidation peaks of 8HQC and back.

-

Apply a specific scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

-

Caption: A streamlined workflow for performing cyclic voltammetry on 8HQC.

Applications in Research and Development

The unique electrochemical properties of 8HQC make it a valuable molecule in several areas of research and development.

Electrochemical Sensors

The ability of 8HQC to be electrochemically oxidized can be harnessed for the development of sensitive electrochemical sensors. The oxidation peak current can be correlated to the concentration of 8HQC, allowing for its quantitative determination. Furthermore, derivatives of 8HQC, particularly Schiff bases, can be designed as selective chemosensors for metal ions. The binding of a metal ion to the 8HQC-derivative can alter its electrochemical properties, providing a measurable signal for the detection of the target analyte.[1]

Drug Development and Bioelectrochemistry

8-hydroxyquinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The redox properties of these compounds are often implicated in their mechanism of action. By studying the electrochemistry of 8HQC, researchers can gain insights into its potential biological redox cycling and its interactions with biological targets. This knowledge is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its versatile chemical reactivity and distinct electrochemical properties. The presence of the C5-aldehyde group imparts a unique electronic signature that governs its oxidative behavior. This in-depth guide has provided a comprehensive overview of its electrochemical characteristics, from its voltammetric profile and proposed oxidation mechanism to practical experimental protocols for its analysis.

Future research should focus on a more detailed elucidation of the electrochemical oxidation mechanism of 8HQC using advanced techniques such as spectroelectrochemistry and computational modeling. Furthermore, the exploration of novel 8HQC-based materials for applications in electrocatalysis and energy storage presents an exciting avenue for future investigations. A deeper understanding of the bioelectrochemistry of 8HQC and its derivatives will undoubtedly contribute to the development of new and effective therapeutic strategies.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2598-30-3 | Benchchem [benchchem.com]

- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. electrochemsci.org [electrochemsci.org]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Insights into 8-Hydroxyquinoline-5-carbaldehyde: A Technical Guide for Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their significant biological activities and potent metal-chelating properties. Among these, 8-Hydroxyquinoline-5-carbaldehyde (8HQC) emerges as a pivotal intermediate, offering a reactive aldehyde group that serves as a versatile handle for the synthesis of novel therapeutic agents, including Schiff bases and other complex molecular architectures. This technical guide provides an in-depth exploration of the quantum chemical calculations, experimental protocols, and spectroscopic characterization of 8HQC, tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Computational Analysis: Unveiling the Molecular Landscape

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the structural, electronic, and reactive properties of 8HQC. These computational approaches enable a detailed understanding of the molecule's behavior at the atomic level, guiding rational drug design and development.

Computational Methodology

The theoretical calculations for 8-hydroxyquinoline and its derivatives are predominantly performed using the Gaussian suite of programs. A widely adopted and reliable method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

The general workflow for these calculations is as follows:

-